molecular formula C18H14N2O6S B2815228 2-((1-(2-Methyl-5-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 433701-85-0

2-((1-(2-Methyl-5-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2815228
CAS No.: 433701-85-0
M. Wt: 386.38
InChI Key: CXAHMXIYRMPRFX-UHFFFAOYSA-N
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Description

  • A 2,5-dioxopyrrolidin-3-yl core (a cyclic diketone).
  • A thioether linkage connecting the pyrrolidine ring to a benzoic acid moiety.
  • A 2-methyl-5-nitrophenyl substituent attached to the pyrrolidine nitrogen.

This architecture combines electron-withdrawing (nitro, carbonyl) and polar (carboxylic acid) groups, likely influencing solubility, stability, and reactivity.

Properties

IUPAC Name

2-[1-(2-methyl-5-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S/c1-10-6-7-11(20(25)26)8-13(10)19-16(21)9-15(17(19)22)27-14-5-3-2-4-12(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAHMXIYRMPRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights three structurally related compounds (11a, 11b, 12) from a 2015 synthesis study . Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound Pyrrolidine-2,5-dione 2-Methyl-5-nitrophenyl, benzoic acid Nitro, carboxylic acid, thioether
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, methylfuran Nitrile, carbonyl, methyl
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, methylfuran Nitrile, carbonyl
12 Pyrimido[2,1-b]quinazoline 5-Methylfuran, anthranilic acid-derived Nitrile, carbonyl, NH

Table 2: Physical and Spectroscopic Properties

Compound Yield (%) Melting Point (°C) Molecular Formula IR (cm⁻¹) Notable Peaks Molecular Weight
11a 68 243–246 C₂₀H₁₀N₄O₃S 3,436 (NH), 2,219 (CN) 386
11b 68 213–215 C₂₂H₁₇N₃O₃S 3,423 (NH), 2,209 (CN) 403
12 57 268–269 C₁₇H₁₀N₄O₃ 3,217 (NH), 2,220 (CN) 318
Target* N/A N/A C₁₉H₁₆N₂O₆S Hypothetical: ~3,000 (COOH), ~1,520 (NO₂) 400 (estimated)

*Target compound data inferred structurally; experimental values unavailable in evidence.

Key Findings from Comparison

Structural Complexity :

  • The target compound’s pyrrolidine-2,5-dione core is simpler than the fused heterocycles in 11a, 11b, and 12 (thiazolo-pyrimidine, pyrimido-quinazoline) . This may enhance synthetic accessibility but reduce ring strain-related reactivity.

The nitro substituent in the target is absent in the compared compounds, suggesting distinct electronic profiles (e.g., stronger electron-withdrawing effects).

Synthetic Yields :

  • Yields for 11a and 11b (68%) exceed that of 12 (57%), possibly due to steric hindrance in the quinazoline formation . The target’s synthesis (unreported) may face challenges in coupling the bulky 2-methyl-5-nitrophenyl group.

Thermal Stability :

  • Compound 12 has the highest melting point (268–269°C), likely due to extended π-conjugation in the pyrimido-quinazoline system. The target’s melting point is unreported but may be lower due to flexible thioether linkages.

Spectroscopic Signatures :

  • The target’s IR spectrum would differ markedly from 11a/b/12, with strong O-H stretching (~3,000 cm⁻¹) and nitro symmetric/asymmetric stretches (~1,520/1,350 cm⁻¹) .

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